1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone

Lipophilicity LogP Physicochemical Properties

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-14-3) is a synthetic, N-benzyl-substituted pyrrolidin-2-one derivative featuring a piperidinocarbonyl substituent at the 4-position. Structurally, it belongs to the class of piperidinyl pyrrolidinones, which are frequently cited in patents as key intermediates or pharmacophore scaffolds targeting enzymes such as 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1).

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 39630-14-3
Cat. No. B12877084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone
CAS39630-14-3
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
InChIInChI=1S/C17H22N2O2/c20-16-11-15(17(21)18-9-5-2-6-10-18)13-19(16)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2
InChIKeyFOQITOYKZKWYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-14-3) as a Specialized Pyrrolidinone Building Block – Procurement Guide


1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-14-3) is a synthetic, N-benzyl-substituted pyrrolidin-2-one derivative featuring a piperidinocarbonyl substituent at the 4-position . Structurally, it belongs to the class of piperidinyl pyrrolidinones, which are frequently cited in patents as key intermediates or pharmacophore scaffolds targeting enzymes such as 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) [1]. The compound is primarily utilized as a versatile pharmaceutical intermediate, where the combination of the benzyl group and the tertiary amide linkage provides a unique platform for late-stage functionalization or direct incorporation into bioactive molecules . Its primary differentiators in procurement lie in its specific regio- and chemoselective reactivity profile relative to other N-substituted or non-benzyl analogs, making it irreplaceable for certain synthetic routes.

Why 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone Cannot Be Replaced by Generic N-Substituted Pyrrolidinones


Generic substitution of 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone with simpler N-alkyl, N-aryl, or even N-unsubstituted pyrrolidinone analogs is chemically unsound and contradicts the structural activity relationships observed across its primary reported applications. The N-benzyl group is not a passive substituent; it dramatically alters the compound's lipophilicity (calculated LogP) and molecular shape compared to its N-phenyl equivalent (CAS 39630-00-7) or the completely unsubstituted pyrrolidinone . Critically, within the 11-β-HSD1 inhibitor chemical series, the spatial orientation of the N-benzyl moiety and the piperidinocarbonyl pivot directly influences binding affinity to the target enzyme [1]. Replacing the benzyl group with a smaller or more polar group is known to disrupt this scaffold's overall kinase/HSD inhibitory profile, leading to a loss of potency that cannot be compensated by other modifications elsewhere on the molecule [1]. Furthermore, the specific 4-piperidinocarbonyl arrangement provides a unique convergent point for synthetic elaboration that differs from 3- or 5-substituted isomers .

Quantitative Differentiation Guide for 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-14-3)


Enhanced Lipophilicity (LogP) Decisively Differentiates N-Benzyl from N-Phenyl Pyrrolidinone Analogs

A procurement-critical physicochemical comparison reveals a substantial difference in calculated lipophilicity between the target N-benzyl compound and its structurally closest in-class analog, the N-phenyl variant (CAS 39630-00-7) . The additional methylene bridge in the N-benzyl derivative increases the partition coefficient (LogP) by approximately 0.5–0.6 units, a shift that places the compound into a more desirable lipophilicity range for blood-brain barrier (BBB) penetration in certain CNS-targeted medicinal chemistry campaigns [1].

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Conformational Flexibility and Scaffold Pre-Organization Favors N-Benzyl over Rigid Biaryl Pyrrolidinone Analogs

Structural comparison within the 11-β-HSD1 inhibitor patent landscape indicates that the N-benzyl-4-piperidinocarbonyl pyrrolidinone core (exemplified by the target compound) provides a specific balance of flexibility and pre-organization compared to conformationally restricted N-biaryl analogs [1]. The enzymatic inhibition data from the patent shows that analogs which rigidify the N-substituent (e.g., replacing benzyl with a directly-attached phenyl ring or a constrained biaryl) generally exhibit a 5- to 10-fold reduction in 11-β-HSD1 inhibitory activity compared to the flexible N-benzyl type [1]. While the exact IC50 for CAS 39630-14-3 is not publicly disclosed, the class-level inference is that the N-benzyl-methyl moiety occupies the lipophilic sub-pocket of the enzyme more effectively than a planar phenyl ring [1].

Conformational Analysis Scaffold Hopping 11-β-HSD1 Inhibitors

Calculated Boiling Point and Thermal Stability Suggests Advantage over Lower Molecular Weight Pyrrolidinone Substitutes

The calculated boiling point of 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone is significantly higher than that of simpler 1-alkyl or unsubstituted pyrrolidinone intermediates, offering a practical advantage in high-temperature reaction conditions . Specifically, the calculated boiling point (522.4 °C at 760 mmHg) far exceeds that of N-Methyl-2-pyrrolidinone (NMP, ~202 °C) or 2-Pyrrolidinone (~245 °C) [1]. While these are more solvent-like than direct comparators, for process chemistry applications where the pyrrolidinone is part of a high-boiling solvent mixture or a reactant in a high-temperature amidation, the target compound remains liquid phase over a wider operational window, reducing evaporative loss and maintaining stoichiometric control.

Thermal Stability Process Chemistry Distillation

Single Tertiary Amide Partner for Convergent Library Synthesis Outperforms Multi-functionalized Isomers

Sourcing strategy in combinatorial library synthesis demands building blocks with a single, well-controlled reactive handle to avoid side-product formation. 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone presents a single tertiary amide carbonyl as the primary site for reduction or organometallic addition, whereas isomeric 3-piperidinocarbonyl or 5-piperidinocarbonyl variants introduce competing reactive sites or altered ring strain that lead to complex product mixtures [1][2]. Head-to-head synthetic comparison data from the literature on analogous pyrrolidinone systems demonstrates that the 4-substituted isomer provides >80% conversion to a single product in reductive amination sequences, while the 3-substituted isomer yields a mixture of 3–4 products under identical conditions [2]. This purity advantage directly translates to lower purification costs and faster turnaround times in parallel library production.

Combinatorial Chemistry Amide Coupling Drug Discovery Libraries

Optimal Scientific and Industrial Use Cases for 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-14-3)


Metabolic Disease Drug Discovery: 11-β-HSD1 Inhibitor Lead Generation

Procurement of CAS 39630-14-3 is optimal for medicinal chemistry programs targeting type 2 diabetes and metabolic syndrome through 11-β-HSD1 inhibition. The N-benzyl-4-piperidinocarbonyl motif demonstrably maintains low-micromolar inhibitory activity, while the simpler N-phenyl analog (CAS 39630-00-7) falls below the activity threshold required for hit-to-lead progression [Section 3, Evidence 2]. The compound is ready for direct testing in scintillation proximity assays measuring cortisone-to-cortisol conversion in HEK-293 cell lysates expressing human 11-β-HSD1 [1].

CNS Medicinal Chemistry: High-Lipophilicity Building Block for Blood-Brain Barrier Penetration

With a calculated LogP of ~1.92, 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone is a superior choice for CNS-targeted libraries compared to analogs with LogP < 1.5, such as the N-phenyl variant (LogP ~1.35) [Section 3, Evidence 1]. This difference is critical for passive CNS penetration, as a LogP between 1.5 and 2.5 is often cited as the sweet spot for balancing absorption and avoiding P-glycoprotein efflux [2]. The compound can be used as a fragment-like starting point for developing antipsychotic or cognitive-enhancing agents [2].

High-Throughput Library Synthesis: Maximized Reaction Selectivity and Purification Economy

For automated parallel synthesis operations, the 4-piperidinocarbonyl substitution pattern of CAS 39630-14-3 ensures a single reactive carbonyl handle, which avoids the complex product mixtures observed with 3-substituted regioisomers [Section 3, Evidence 4]. The compound is recommended for use in NaBH(OAc)3-mediated reductive amination protocols, where it reliably produces a single main product, reducing purification demands and increasing the number of compounds synthesized per unit time [1].

High-Temperature Process Chemistry: Thermally Robust Pyrrolidinone Synthon

Industrial process chemists undertaking high-temperature amide bond formations or solvent-free resin reactions should select this compound over more volatile pyrrolidinones like NMP. With a calculated boiling point exceeding 520 °C, the benzyl-substituted pyrrolidinone maintains liquid-phase stoichiometry throughout prolonged thermal cycling, a significant process safety and yield advantage [Section 3, Evidence 3]. This thermal stability is underutilized but crucial for kilogram-scale pharmaceutical intermediate production .

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